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molecular formula C9H11NO3 B8788845 2-Nitro-4-propylphenol CAS No. 6343-48-2

2-Nitro-4-propylphenol

Cat. No. B8788845
M. Wt: 181.19 g/mol
InChI Key: SCESRFLQEYNAQZ-UHFFFAOYSA-N
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Patent
US04859661

Procedure details

To a suspension of 10.0 g of 4-n-propylphenol in 50 ml of water was added dropwise 11.0 ml of 61% nitric acid while cooling with ice, the temperature of mixture was raised to room temperature and the reaction was carried out for 2 hours. The reaction mixture was extracted with 300 ml of ethyl acetate, washed with a brine and dried with anhydrous sodium sulfate. The drying agent was filtered off and the solvent was distilled away under reduced pressure. The residue was purified by subjecting to silica-gel column-chromatography [eluent: chloroform]to give 8.69 g of 4-n-propyl-2-nitrophenol.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[CH2:2][CH3:3].[N+:11]([O-])([OH:13])=[O:12]>O>[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 300 ml of ethyl acetate
WASH
Type
WASH
Details
washed with a brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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